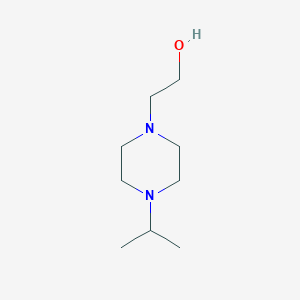
2-(4-Isopropylpiperazin-1-yl)ethanol
Übersicht
Beschreibung
2-(4-Isopropylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C9H20N2O. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and an ethanol moiety, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Isopropylpiperazin-1-yl)ethanol is the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) . PCSK9 is a protein that has been studied for the treatment of hypercholesterolemia .
Mode of Action
It is suggested that the compound may interfere with the pcsk9/low-density lipoprotein receptor (ldlr) protein-protein interaction .
Biochemical Pathways
Given its target, it can be inferred that it may influence the ldlr pathway, which plays a crucial role in controlling the amount of cholesterol in the body .
Result of Action
Given its potential role in interfering with the pcsk9/ldlr interaction, it may contribute to the lowering of low-density lipoprotein cholesterol (ldl-c), thereby potentially playing a role in the management of hypercholesterolemia .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 172.27 and is stored in dry conditions at 2-8°C .
Cellular Effects
There is no available information on how this compound influences cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
There is no available information on how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(4-Isopropylpiperazin-1-yl)ethanol in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol typically involves several steps. One common method includes the reaction of 1-(2-hydroxyethyl)piperazine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to consistent and high-quality production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenated compounds and strong bases are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the isopropyl group.
4-Isopropylpiperazine: Similar structure but lacks the ethanol moiety.
2-(4-Phenylpiperazin-1-yl)ethanol: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
2-(4-Isopropylpiperazin-1-yl)ethanol is unique due to the presence of both the isopropyl group and the ethanol moiety, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYNMWFSJAIPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406285 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103069-50-7 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103069-50-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

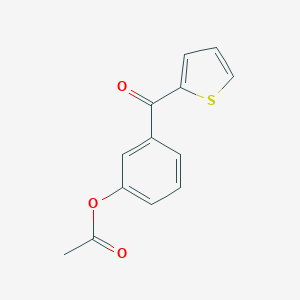
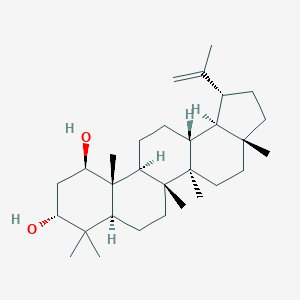
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
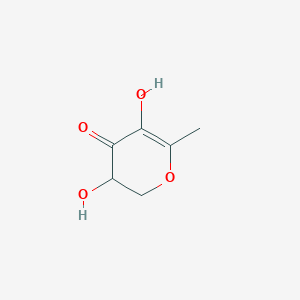

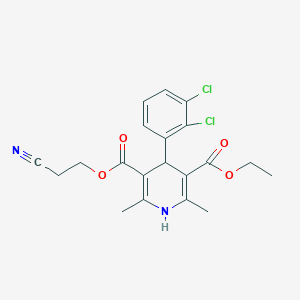
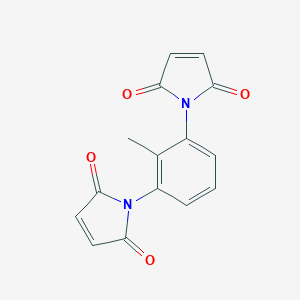
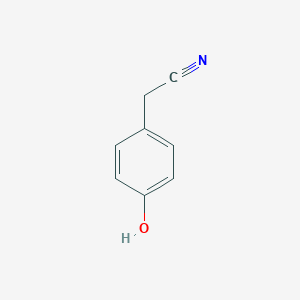
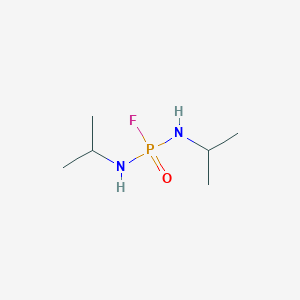
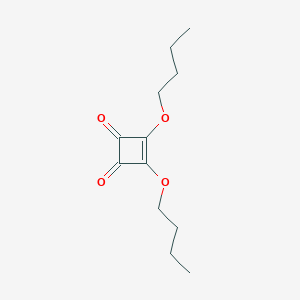
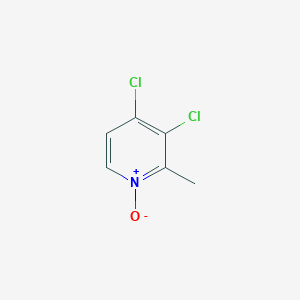
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
